5-nitroquinolin-2(3H)-one
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Overview
Description
5-Nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively nitrates the quinolin-2(1H)-one at the 5-position, yielding 5-nitroquinolin-2(1H)-one . The reaction conditions generally involve the use of tert-butyl nitrite as the nitrating agent, and the reaction is carried out under mild conditions to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for 5-nitroquinolin-2(1H)-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Nitration: As mentioned, the compound can be synthesized through nitration of quinolin-2(1H)-one.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: tert-Butyl nitrite is commonly used for nitration.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 5-Aminoquinolin-2(1H)-one.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of 5-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoxalin-2(1H)-one: Similar structure but with a different ring system.
5-Nitroisoquinolin-2(1H)-one: Isoquinoline derivative with a nitro group at the 5-position.
5-Nitroindolin-2(1H)-one: Indole derivative with a nitro group at the 5-position.
Uniqueness
5-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-4H,5H2 |
InChI Key |
UXLTWFSFLFTYER-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=NC1=O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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